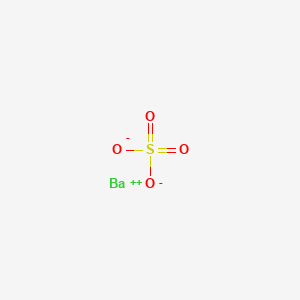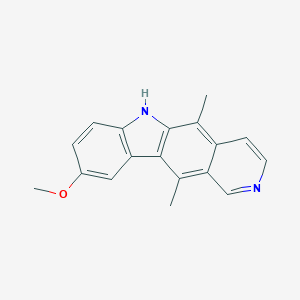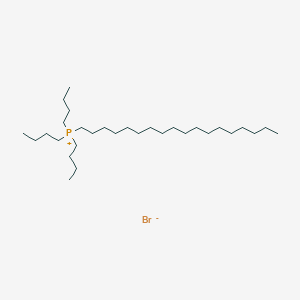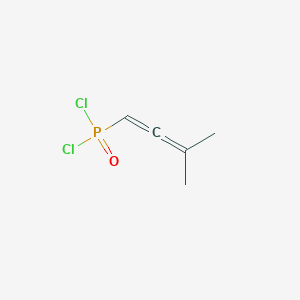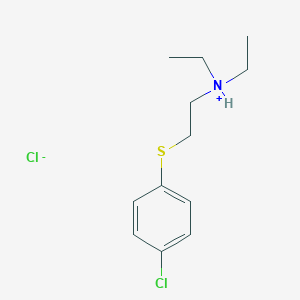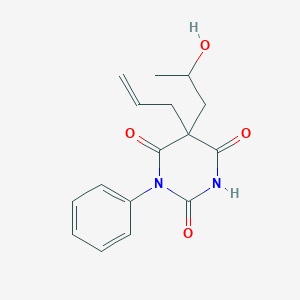
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, also known as AHPB, is a barbituric acid derivative that has gained attention due to its potential as a therapeutic agent. It was first synthesized in the 1960s and has since been the subject of several scientific studies. AHPB has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid is not fully understood, but it is thought to act on the GABAergic system. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to enhance GABA-mediated neurotransmission, which may contribute to its sedative and anxiolytic effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have various biochemical and physiological effects, including anticonvulsant, sedative, anxiolytic, and neuroprotective effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to inhibit the activity of acetylcholinesterase, which may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has several advantages as a therapeutic agent, including its anticonvulsant, sedative, anxiolytic, and neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid. One area of interest is its potential as a neuroprotective agent in various neurological disorders, including stroke and traumatic brain injury. Further research is needed to determine the optimal dosing and administration of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid in these settings. Additionally, more research is needed to understand the exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, which may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid involves the reaction of phenylmalonic acid with allyl bromide, followed by the reaction of the resulting product with diethyl carbonate. The final step involves the reaction of the product with urea and sodium ethoxide. The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been well-documented in scientific literature, and its purity can be confirmed through various analytical techniques.
Aplicaciones Científicas De Investigación
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anticonvulsant, sedative, and anxiolytic effects in animal models. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been studied for its potential as a neuroprotective agent, with promising results in animal models of ischemic stroke and traumatic brain injury. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
Número CAS |
14305-83-0 |
|---|---|
Nombre del producto |
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
5-(2-hydroxypropyl)-1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)19)13(20)17-15(22)18(14(16)21)12-7-5-4-6-8-12/h3-8,11,19H,1,9-10H2,2H3,(H,17,20,22) |
Clave InChI |
HLLVNQIINMJLBS-UHFFFAOYSA-N |
SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
SMILES canónico |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
Sinónimos |
5-allyl-(beta-hydroxy)propyl-N-phenylbarbituric acid 5-allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



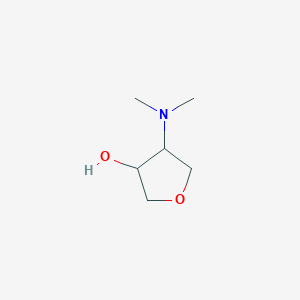
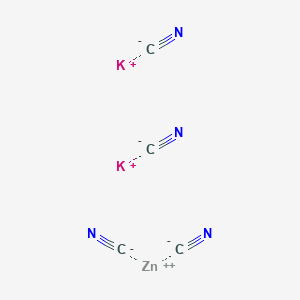
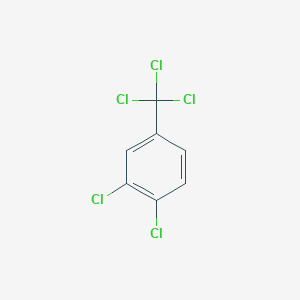
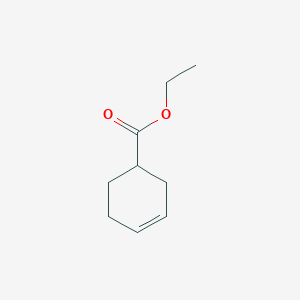
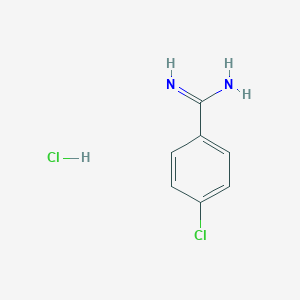
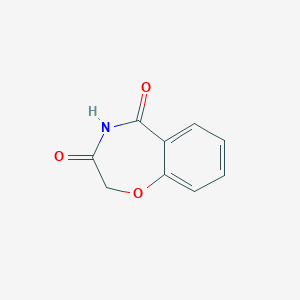
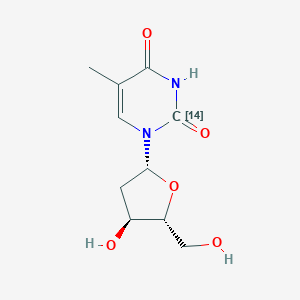
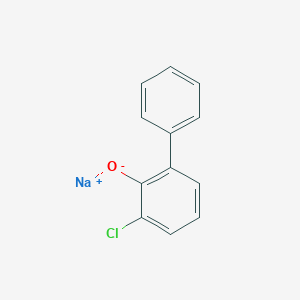
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
